4-Hydroxybutyric Acid Hydrazide
Overview
Description
4-Hydroxybutyric Acid Hydrazide is a chemical compound with the molecular formula C4H10N2O2. It is known for its applications in various fields, including organic synthesis and medical research. The compound appears as a colorless or white crystalline powder and is soluble in water but less soluble in ethanol and acetone .
Mechanism of Action
Target of Action
It’s structurally similar to 4-hydroxybutyric acid (ghb), which is known to stimulate the ghb receptor and, to a lesser extent, gaba-b receptors
Mode of Action
Ghb, a structurally similar compound, is known to exert its effects through gaba and ghb-specific receptors, or by affecting dopamine transmission
Biochemical Pathways
Ghb, a structurally similar compound, is known to affect the activities and levels of dopamine, acetylcholine, dynorphin, and serotonin
Pharmacokinetics
It’s known that ghb is found in all human tissues, with the highest concentration in the brain This suggests that 4-Hydroxybutyric Acid Hydrazide may have similar distribution properties
Result of Action
Ghb, a structurally similar compound, is known to have central nervous system (cns) depressant effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored at 2-8℃ and protected from light . During handling and use, protective gloves and eyewear should be worn to prevent skin contact and eye irritation
Biochemical Analysis
Biochemical Properties
4-Hydroxybutyric Acid Hydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid receptors, where it acts as a modulator. This interaction influences the inhibitory neurotransmission in the central nervous system. Additionally, this compound can interact with succinic semialdehyde dehydrogenase, an enzyme involved in the metabolism of gamma-aminobutyric acid .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the gamma-aminobutyric acid signaling pathway, leading to changes in neurotransmitter release and synaptic plasticity. Furthermore, this compound can alter gene expression related to metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to gamma-aminobutyric acid receptors, acting as an agonist or antagonist depending on the receptor subtype. This binding modulates the receptor’s activity, leading to changes in neurotransmission. Additionally, this compound can inhibit or activate enzymes such as succinic semialdehyde dehydrogenase, influencing the metabolic pathways of gamma-aminobutyric acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained modulation of gamma-aminobutyric acid signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it acts as a neuromodulator, enhancing gamma-aminobutyric acid signaling and promoting relaxation. At high doses, it can exhibit toxic effects, including respiratory depression and neurotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as succinic semialdehyde dehydrogenase and gamma-aminobutyric acid transaminase, influencing the metabolism of gamma-aminobutyric acid. These interactions affect the levels of metabolites such as succinic semialdehyde and gamma-aminobutyric acid, thereby modulating metabolic flux and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by gamma-aminobutyric acid transporters, which facilitate its uptake and release. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with metabolic enzymes and signaling proteins. Post-translational modifications, such as phosphorylation, can direct this compound to specific organelles, enhancing its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybutyric Acid Hydrazide can be synthesized by reacting 4-Hydroxybutyric Acid with an excess of hydrazine or hydrazine salts in a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the hydrazide. After the reaction, the product is purified through distillation and crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybutyric Acid Hydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazides or amines.
Substitution: The hydrazide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms such as simpler hydrazides or amines.
Substitution: Substituted hydrazides with different functional groups.
Scientific Research Applications
4-Hydroxybutyric Acid Hydrazide has several applications in scientific research:
Organic Synthesis: It is used as an organic building block in the synthesis of complex organic molecules.
Polyhydroxyalkanoate Production: The compound is incorporated into polyhydroxyalkanoate copolymers produced by certain bacteria, resulting in materials with properties of thermoplastics and elastomers.
Carbohydrate Determination: It is used in reagents for carbohydrate determination, allowing for rapid reactions at lower temperatures with greater sensitivity.
Genetic Engineering: The compound is used in genetic engineering to produce homopolymeric polyhydroxybutyrate, which has applications in medical science.
Medical Applications: Polyhydroxybutyrate, derived from this compound, is used in various medical applications and is the only FDA-approved polyhydroxyalkanoate for medical use since 2007.
Comparison with Similar Compounds
Butyrohydrazide: Similar in structure but lacks the hydroxyl group present in 4-Hydroxybutyric Acid Hydrazide.
Isobutyric Acid Hydrazide: Another hydrazide compound with a different carbon chain structure.
Uniqueness: this compound is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions in organic synthesis and biochemical applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-hydroxybutanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-6-4(8)2-1-3-7/h7H,1-3,5H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXQFPPKZBOSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277719 | |
Record name | 4-hydroxybutanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3879-08-1 | |
Record name | 3879-08-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxybutanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxybutanehydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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